molecular formula C14H19N3 B3047735 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine CAS No. 1435804-82-2

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Cat. No.: B3047735
CAS No.: 1435804-82-2
M. Wt: 229.32
InChI Key: BECHXKVTPZCYHM-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine is a benzimidazole derivative compound with potential applications in several fields of scientific research. Benzimidazoles are a class of heterocyclic, aromatic compounds characterized by a six-membered benzene ring fused to a five-membered imidazole ring. These compounds have shown promising applications in biological and clinical studies due to their stability, bioavailability, and significant biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine typically involves the condensation of o-phenylenediamine with formic acid or other aldehydes to form the benzimidazole ring. The cyclohexanamine moiety is then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include formic acid, aromatic aldehydes, and various catalysts .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making these compounds effective in treating diseases such as cancer and infections .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
  • 1-(1H-benzimidazol-2-ylmethyl)piperidine
  • 1-(1H-benzimidazol-2-ylmethyl)morpholine

Uniqueness

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the cyclohexanamine moiety enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-14(8-4-1-5-9-14)10-13-16-11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECHXKVTPZCYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238438
Record name Cyclohexanamine, 1-(1H-benzimidazol-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435804-82-2
Record name Cyclohexanamine, 1-(1H-benzimidazol-2-ylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435804-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, 1-(1H-benzimidazol-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
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1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
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1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
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1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
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1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
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1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

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